molecular formula C12H9NO2 B1587787 2-(Pyridin-3-yloxy)benzaldehyde CAS No. 887344-42-5

2-(Pyridin-3-yloxy)benzaldehyde

Cat. No. B1587787
M. Wt: 199.2 g/mol
InChI Key: BYCSAVFUTDKCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yloxy)benzaldehyde (2-POB) is a chemical compound belonging to the aldehydes group and is widely used in organic synthesis. It is a colorless liquid with a sweet, pungent odor and a boiling point of 160-163°C. 2-POB has been used in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs, and has been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

1. Biocompatible Chemosensors for pH Discrimination

2-(Pyridin-3-yloxy)benzaldehyde derivatives, specifically 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B), have been explored as fluorescent chemosensors for pH. These compounds can differentiate between normal cells and cancer cells based on pH variations. Cancer cells often have a pH range of 5.5–7.0, compared to normal cell pH of 7.4. This property makes these compounds effective in biomedical applications, especially in cancer research (Dhawa et al., 2020).

2. Catalytic Mechanism in Aerobic Alcohol Oxidation

The Pd(OAc)(2)/pyridine catalyst system, which includes 2-(Pyridin-3-yloxy)benzaldehyde derivatives, is utilized in the selective aerobic oxidation of organic substrates. A study on the catalytic mechanism of this system revealed its efficiency in converting benzyl alcohol to benzaldehyde, a key reaction in various chemical processes (Steinhoff et al., 2004).

3. Synthesis of Novel Compounds

2-(Pyridin-3-yloxy)benzaldehyde derivatives are used in the synthesis of various novel compounds with potential applications in pharmaceuticals and material sciences. For example, the reaction of these derivatives with different substrates led to the formation of compounds with unique properties and potential for medical applications (Elinson et al., 2018).

4. Electrochemical Activity in Oxidation Processes

Derivatives of 2-(Pyridin-3-yloxy)benzaldehyde have been used in electrochemical polymerization and exhibit significant electrocatalytic activity. This activity is particularly relevant in the oxidation of benzyl alcohol to benzaldehyde, an important reaction in chemical industries (Lu et al., 2014).

5. Molecular Packing and Intermolecular Interactions

The derivatives of 2-(Pyridin-3-yloxy)benzaldehyde play a crucial role in understanding molecular packing and intermolecular interactions. These studies are significant in the field of material science, especially in designing materials with specific optical or electronic properties (Percino et al., 2014).

properties

IUPAC Name

2-pyridin-3-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-4-1-2-6-12(10)15-11-5-3-7-13-8-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCSAVFUTDKCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391892
Record name 2-(Pyridin-3-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yloxy)benzaldehyde

CAS RN

887344-42-5
Record name 2-(Pyridin-3-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-yloxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Pyridin-3-yloxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Pyridin-3-yloxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Pyridin-3-yloxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Pyridin-3-yloxy)benzaldehyde

Citations

For This Compound
3
Citations
Z Wang, HF Nour, LM Roch, M Guo, W Li… - The Journal of …, 2017 - ACS Publications
A general synthetic route to inherently luminescent and optically active 6-fold substituted C 3 -symmetric and asymmetric biphenyl-based trianglimines has been developed. The …
Number of citations: 23 pubs.acs.org
K MAHESHWAR REDDY, KS KUMAR, AP REDDY - Asian Journal of Chemistry, 2014
Number of citations: 0
KUM Reddy, KS Kumar… - Asian Journal of …, 2014 - Asian Journal of Chemistry
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.